3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(4-methylbenzyl)sulfanyl]quinazolin-4(3H)-one
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Overview
Description
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(4-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(4-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Attachment of the pyrazole to the quinazolinone core: This step often involves nucleophilic substitution reactions where the pyrazole derivative reacts with a quinazolinone precursor.
Introduction of the benzylsulfanyl group: This can be done through a thiol-ene reaction or nucleophilic substitution using a benzyl halide and a thiol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(4-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(4-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(4-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **3-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-2-[(4-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
- **3-[2-(4-FLUORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(4-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Uniqueness
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(4-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is unique due to the presence of the chloro group on the pyrazole ring, which can influence its reactivity and biological activity . This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.
Properties
Molecular Formula |
C21H19ClN4OS |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
3-[2-(4-chloropyrazol-1-yl)ethyl]-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H19ClN4OS/c1-15-6-8-16(9-7-15)14-28-21-24-19-5-3-2-4-18(19)20(27)26(21)11-10-25-13-17(22)12-23-25/h2-9,12-13H,10-11,14H2,1H3 |
InChI Key |
WFWVUMLACDHKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C=C(C=N4)Cl |
Origin of Product |
United States |
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